C6–C7 Saturation Impact on Immunosuppressive Potency
In a mouse allogeneic mixed lymphocyte reaction (MLR), mycestericin G demonstrates significantly lower immunosuppressive potency compared to its 6,7-dehydro analog, mycestericin E, establishing its utility as a lower-potency tool compound or a negative control in studies of sphingolipid-mediated immunosuppression [1].
| Evidence Dimension | Immunosuppressive activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 370 nM |
| Comparator Or Baseline | Mycestericin E: IC50 = 13 nM |
| Quantified Difference | Mycestericin G is approximately 28.5-fold less potent than mycestericin E. |
| Conditions | Mouse allogeneic mixed lymphocyte reaction (MLR) using BALB/c and C57BL/6 mouse splenocytes. |
Why This Matters
This 28.5-fold potency difference validates that the 6,7-unsaturation is a critical pharmacophore element, making mycestericin G a distinct research tool for studying structure-activity relationships (SAR) of sphingolipid immunosuppressants, where a less potent analog is required to establish a potency baseline or to probe binding kinetics.
- [1] 14 DETERMINATION OF THE ABSOLUTE CONFIGURATIONS AND TOTAL SYNTHESIS OF NEW IMMUNOSUPPRESSANTS, MYCESTERICINS D, E, F AND G. Symposium on the Chemistry of Natural Products, 1995, Volume 37, Pages 79-84. View Source
